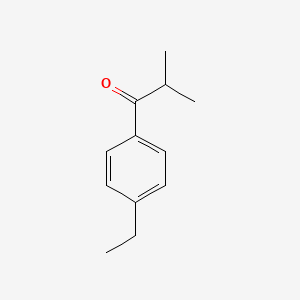

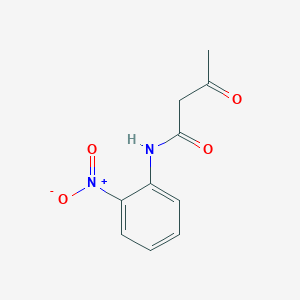

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

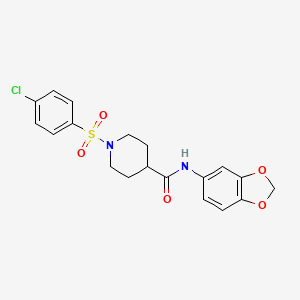

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate is an organic compound that contains a thiazole ring, which is a five-membered ring with two heteroatoms . This compound is known for its high bioactivity and low toxicity, and it’s widely used as insecticides, fungicides, herbicides, and plant growth regulators . It’s also an important thiazole intermediate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4-Chlorophenyl)-3-methylbutanoyl chloride, which is a pharmacophore of Fenvalerate, with ethyl 2-(2-aminothiazol-4-yl)acetate . The asymmetric unit contains two crystallographically independent molecules .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring and a benzene ring. The angle between the thiazole ring and the benzene ring is 77.89 (8)° . There are N—H⋯O interactions in the crystal structure, which lead to the formation of hydrogen-bonded chains .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 281.76 g/mol . The compound has a light yellow solid appearance .

科学的研究の応用

Crystal Structure Analysis

- Scientific Field: Crystallography

- Application Summary: The compound has been used in the study of crystal structures .

- Methods of Application: The compound was synthesized and its crystal structure was analyzed . The synthesis involved a reaction of Ethyl 2-(2-aminothiazol-4-yl)acetate with 2-(4-chlorophenyl)-3-methylbutanoyl chloride .

- Results: The crystal structure of the compound was successfully determined .

Biological Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: Thiazole derivatives, such as the compound , have been found to have diverse biological activities .

- Methods of Application: The compound is synthesized and then tested for various biological activities .

- Results: Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Coordination Chemistry

- Scientific Field: Coordination Chemistry

- Application Summary: The compound is used as an organic ligand in coordination chemistry .

- Methods of Application: The compound is used in the synthesis of coordination compounds .

- Results: The compound has been used in the synthesis of bis(2-aminothiazole-4-acetato)aquazinc(II) .

Synthesis of Novel Heteroaryl-containing Benzamide Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the synthesis of novel heteroaryl-containing benzamide derivatives .

- Methods of Application: The compound is used as a starting material in the synthesis of these derivatives .

- Results: The successful synthesis of novel heteroaryl-containing benzamide derivatives .

Antiviral Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Certain derivatives of the compound have shown antiviral activity .

- Methods of Application: The compound is synthesized into specific derivatives, which are then tested for antiviral activity .

- Results: Some derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

- Scientific Field: Pharmacology

- Application Summary: Certain derivatives of the compound have shown anti-inflammatory activity .

- Methods of Application: The compound is synthesized into specific derivatives, which are then tested for anti-inflammatory activity .

- Results: Some derivatives have shown inflammation inhibition comparable to that of standard ibuprofen drug .

Antiviral Activity of Indole Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Certain derivatives of the compound have shown antiviral activity .

- Methods of Application: The compound is synthesized into specific derivatives, which are then tested for antiviral activity .

- Results: Some derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity of Indole Derivatives

- Scientific Field: Pharmacology

- Application Summary: Certain derivatives of the compound have shown anti-inflammatory activity .

- Methods of Application: The compound is synthesized into specific derivatives, which are then tested for anti-inflammatory activity .

- Results: Some derivatives have shown inflammation inhibition comparable to that of standard ibuprofen drug .

Synthesis of Thiazolyl Thiazolidine-2,4-dione Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: The compound has been used in the synthesis of thiazolyl thiazolidine-2,4-dione derivatives .

- Methods of Application: The compound is used as a starting material in the synthesis of these derivatives .

- Results: The successful synthesis of thiazolyl thiazolidine-2,4-dione derivatives .

特性

IUPAC Name |

ethyl 2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECABASQVIMJIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)

![1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3010993.png)

![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)